[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate
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Overview
Description
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate is a complex organic compound with a molecular formula of C20H18Cl2N2O3 This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate typically involves the condensation of 2,4-dichlorobenzylamine with an indole-2,3-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole core is known to interact with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate involves its interaction with specific molecular targets. The indole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2,4-Dichlorophenoxyacetic acid: A herbicide with a dichlorophenyl group.
Uniqueness
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate is unique due to its combination of the indole core and dichlorophenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C22H22Cl2N2O3
- Molecular Weight: 425.33 g/mol
- CAS Number: 320419-55-4
The compound features a complex structure characterized by an indole framework substituted with a dichlorophenyl group. This structural diversity is believed to contribute to its varied biological activities.
The biological activity of this compound is primarily linked to its interaction with specific biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act on the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism, potentially influencing metabolic syndrome outcomes .
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indole moiety is often associated with anticancer properties due to its ability to induce apoptosis in tumor cells .
Pharmacological Effects
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Anticancer Studies: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Metabolic Syndrome Research: Research highlighted the role of 11β-HSD1 inhibitors in managing obesity-related disorders. Compounds similar to this compound showed promise in reducing insulin resistance and improving metabolic profiles in animal models .
- Antimicrobial Activity: A recent investigation into the antimicrobial properties of related indole derivatives revealed significant activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11(2)19(25)26-22-17-14-5-3-4-6-16(14)23(18(17)24)10-12-7-8-13(20)9-15(12)21/h3-9,11H,10H2,1-2H3/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXWZDCORUHKT-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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